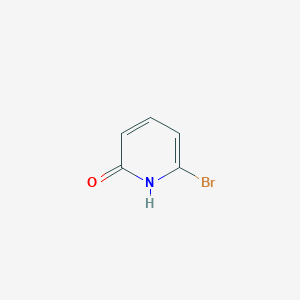

2-Bromo-6-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMMPWVMVDGZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356210 | |

| Record name | 2-Bromo-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27992-32-1 | |

| Record name | 6-Bromo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxypyridine, also known by its tautomeric name 6-Bromo-2(1H)-pyridinone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic/acidic hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and spectroscopic data, along with detailed experimental protocols for its synthesis and key transformations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2][3] It is soluble in methanol and other polar organic solvents.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO | [2][3] |

| Molecular Weight | 174.00 g/mol | [3] |

| CAS Number | 27992-32-1 | [2] |

| Melting Point | 121-125 °C | [3] |

| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [3][4] |

| pKa (Predicted) | 7.33 ± 0.10 | [2][4] |

| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [3][4] |

| Appearance | White to light yellow to purple powder or crystals | [2][3] |

| Solubility | Soluble in Methanol | [2][4] |

Tautomerism

A crucial chemical property of this compound is its existence as a mixture of two tautomers in equilibrium: the hydroxy form (this compound) and the pyridone form (6-Bromo-2(1H)-pyridinone). The equilibrium position is sensitive to the solvent environment.[5] In polar solvents, the more polar pyridone form is significantly favored due to better solvation and intermolecular hydrogen bonding.[5][6] The pyridone tautomer is also stabilized by resonance, which imparts aromatic character.[7]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

The spectroscopic data for this compound reflects its tautomeric nature. The exact peak positions and multiplicities can vary depending on the solvent and the dominant tautomeric form.

¹H and ¹³C NMR Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Protons on the pyridine ring would appear in the aromatic region (δ 6.0-8.5 ppm). | The carbonyl carbon (C=O) would be significantly downfield (δ > 160 ppm). |

| The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration. | The carbon bearing the bromine atom would be shielded relative to the other carbons. |

| Coupling constants would be consistent with a substituted pyridine ring. | The remaining three sp² carbons of the ring would appear in the aromatic region. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the dominant tautomer. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the pyridone form. The O-H stretch of the hydroxy form would appear as a broad band around 3200-3600 cm⁻¹, while the N-H stretch of the pyridone would be in a similar region but potentially sharper.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer |

| C=O stretch | 1650 - 1700 | Pyridone |

| N-H stretch | 3200 - 3400 | Pyridone |

| O-H stretch | 3200 - 3600 | Hydroxy |

| C-Br stretch | 500 - 600 | Both |

| Aromatic C-H stretch | 3000 - 3100 | Both |

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (174 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would be observed. Fragmentation patterns would likely involve the loss of CO, Br, or HBr.

Reactivity and Synthetic Applications

This compound serves as a key intermediate in the synthesis of more complex molecules, primarily through reactions at the bromine and hydroxyl functionalities.

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2,6-dibromopyridine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dibromopyridine (1.0 eq), potassium tert-butoxide (1.5 eq), and anhydrous tert-butanol.

-

Reaction: Heat the mixture to reflux and stir overnight.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

-

Product Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.

Caption: General scheme for Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-substituted 6-hydroxypyridin-2-amines.

Caption: General scheme for Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in an anhydrous, degassed solvent like toluene for 15-30 minutes.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-2.0 eq), and the pre-formed catalyst solution.

-

Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[3]

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich chemistry, stemming from its tautomeric nature and the presence of two distinct reactive sites, provides access to a wide range of substituted pyridinone and pyridine derivatives. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-Bromo-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and tautomeric properties of 2-bromo-6-hydroxypyridine. This compound, a halogenated derivative of the 2-hydroxypyridine scaffold, is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and potential biological activity.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium between two forms: the enol-like This compound and the keto-like 6-bromo-1H-pyridin-2-one . This dynamic equilibrium is a fundamental characteristic of hydroxypyridines and plays a crucial role in their chemical and biological behavior. The position of this equilibrium is sensitive to the surrounding environment, including the solvent and the physical state (solution or solid).

Caption: Tautomeric equilibrium of this compound.

For many substituted 2-hydroxypyridines, the pyridone (keto) form is the more stable tautomer, particularly in polar solvents and in the solid state. This preference is attributed to the greater resonance stabilization of the amide-like pyridone ring and the strength of the C=O double bond compared to the C=C double bond in the hydroxypyridine form.

Structural Parameters

Precise experimental bond lengths and angles for the individual tautomers of this compound are not available in the absence of a dedicated crystallographic study. However, computational studies on the parent 2-hydroxypyridine/2-pyridone system provide valuable insights into the expected structural differences.

Table 1: Calculated Structural Parameters for 2-Hydroxypyridine and 2-Pyridone Tautomers

| Parameter | 2-Hydroxypyridine (Enol) | 2-Pyridone (Keto) |

| Bond Lengths (Å) | ||

| C2-O | ~1.35 | ~1.23 (C=O) |

| C2-N | ~1.34 | ~1.40 |

| C2-C3 | ~1.41 | ~1.46 |

| C3-C4 | ~1.38 | ~1.35 |

| C4-C5 | ~1.40 | ~1.43 |

| C5-C6 | ~1.38 | ~1.36 |

| C6-N | ~1.33 | ~1.38 |

| N-H | - | ~1.01 |

| O-H | ~0.97 | - |

| **Bond Angles (°) ** | ||

| N-C2-O | ~118 | ~125 |

| C3-C2-N | ~123 | ~117 |

| C2-C3-C4 | ~119 | ~120 |

| C3-C4-C5 | ~120 | ~121 |

| C4-C5-C6 | ~118 | ~119 |

| C5-C6-N | ~122 | ~123 |

Note: These values are based on computational data for the unsubstituted 2-hydroxypyridine/2-pyridone system and are provided for illustrative purposes. The presence of the bromine atom at the 6-position will likely induce minor changes in these parameters.

Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the pyridone form to the hydroxypyridine form.

Keq = [6-bromo-1H-pyridin-2-one] / [this compound]

The value of Keq is highly dependent on the solvent. In general, polar solvents favor the more polar pyridone tautomer, while nonpolar solvents can favor the hydroxypyridine form or result in a mixture of both.

While specific experimental Keq values for this compound in various solvents are not readily found in the literature, studies on the parent 2-hydroxypyridine system show a significant solvent effect. For instance, in the gas phase, the hydroxypyridine form is slightly favored, whereas in water, the pyridone form is overwhelmingly dominant.

Experimental Protocols for Tautomerism Studies

The study of tautomeric equilibria in solution is typically carried out using spectroscopic methods, primarily UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV/Vis Spectroscopy

Methodology:

-

Synthesis of Fixed Tautomers: To accurately determine the tautomeric equilibrium, the N-methyl and O-methyl derivatives of this compound are synthesized. These compounds, 6-bromo-1-methyl-1H-pyridin-2-one and 2-bromo-6-methoxypyridine, serve as "fixed" or "locked" models of the keto and enol tautomers, respectively.

-

Spectral Acquisition: The UV/Vis absorption spectra of this compound and its N-methyl and O-methyl derivatives are recorded in the solvent of interest.

-

Data Analysis: The spectrum of the tautomeric mixture is a composite of the spectra of the individual tautomers. By comparing the spectrum of this compound to those of the fixed derivatives, the relative contribution of each tautomer, and thus the Keq, can be calculated using established methods.[1]

Caption: Workflow for Keq determination by UV/Vis spectroscopy.

NMR Spectroscopy

Methodology:

-

1H and 13C NMR Spectra: The 1H and 13C NMR spectra of this compound are recorded in a suitable deuterated solvent.

-

Comparison with Fixed Derivatives: The chemical shifts of the protons and carbons in the tautomeric mixture are compared with those of the N-methyl and O-methyl derivatives. The proximity of the chemical shifts in the target compound to one of the fixed derivatives provides a qualitative indication of the predominant tautomer in that solvent.

-

Quantitative Analysis: For a more quantitative assessment, the integration of specific, well-resolved signals corresponding to each tautomer can be used to determine their relative populations. However, due to rapid interconversion between tautomers on the NMR timescale, signals are often averaged, making this method more challenging than UV/Vis spectroscopy for this class of compounds.

Table 2: Expected 1H NMR Chemical Shift Regions for Tautomers and Derivatives (in CDCl3)

| Compound | H3 | H4 | H5 | N-H / O-H |

| This compound (Enol-like) | ~6.8-7.0 | ~7.4-7.6 | ~6.5-6.7 | Broad singlet |

| 6-Bromo-1H-pyridin-2-one (Keto-like) | ~6.3-6.5 | ~7.2-7.4 | ~6.1-6.3 | Broad singlet |

| 2-Bromo-6-methoxypyridine | ~6.7-6.9 | ~7.3-7.5 | ~6.4-6.6 | - |

| 6-Bromo-1-methyl-1H-pyridin-2-one | ~6.2-6.4 | ~7.1-7.3 | ~6.0-6.2 | - |

Note: These are estimated chemical shift ranges based on related structures. Actual values may vary.

Synthesis of Key Compounds

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine.

Caption: Synthesis of this compound.

Synthesis of 6-Bromo-1-methyl-1H-pyridin-2-one (Fixed Keto-form)

The N-methylated derivative can be prepared by the alkylation of this compound.

Caption: Synthesis of the N-methylated derivative.

Synthesis of 2-Bromo-6-methoxypyridine (Fixed Enol-form)

The O-methylated derivative is also synthesized from this compound, often with different reaction conditions to favor O-alkylation.

Caption: Synthesis of the O-methylated derivative.

Conclusion

This compound is a fascinating molecule that exhibits prototropic tautomerism, existing as an equilibrium mixture of the hydroxypyridine and pyridone forms. The pyridone tautomer is generally favored, especially in polar environments and the solid state. A thorough understanding of this tautomeric relationship is critical for predicting the compound's reactivity, designing synthetic routes for its derivatives, and elucidating its mechanism of action in biological systems. The experimental protocols outlined in this guide, particularly the use of UV/Vis spectroscopy with fixed N-methyl and O-methyl derivatives, provide a robust framework for the quantitative investigation of the tautomeric equilibrium of this compound and related compounds. Further research, including a dedicated X-ray crystallographic study and a systematic investigation of the tautomeric equilibrium in a range of solvents, would provide invaluable data for the scientific community.

References

In-Depth Technical Guide: 6-Bromo-2-hydroxypyridine (CAS Number 27992-32-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-hydroxypyridine (CAS No. 27992-32-1). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Chemical Identity

IUPAC Name: 6-bromo-1,2-dihydropyridin-2-one[1]

Synonyms: 6-Bromo-2-pyridinol, 6-Bromo-2(1H)-pyridinone, 6-Bromo-2-pyridone[1][2][3]

CAS Number: 27992-32-1[1][2][3]

Molecular Formula: C₅H₄BrNO[1][2][3]

Molecular Weight: 174.00 g/mol [1][2][3]

Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)

Physical and Chemical Properties

The physical and chemical properties of 6-Bromo-2-hydroxypyridine are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to light yellow to purple powder or crystals | [2][4] |

| Melting Point | 121-125 °C | [2][4] |

| 123 °C | [1] | |

| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [4][5] |

| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [4][5] |

| Solubility | Soluble in Methanol.[5][6] The hydroxyl group contributes to its solubility in polar solvents.[2] | |

| pKa (Predicted) | 7.33 ± 0.10 | [5][6] |

| Purity | ≥ 98% (GC) or >98.0% (GC, T) | [2] |

Spectral Data

Spectral analysis is critical for the structural confirmation and purity assessment of 6-Bromo-2-hydroxypyridine.

-

Mass Spectrometry (GC-MS): The GC-MS data for 6-Bromo-2-hydroxypyridine is available and can be accessed for detailed fragmentation analysis.[7] The mass spectrum provides crucial information for confirming the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

-

Infrared (IR) Spectrum: The IR spectrum conforms to the structure of 6-Bromo-2-hydroxypyridine.[4] Key expected absorptions include those for N-H stretching (in the pyridone tautomer), C=O stretching, C=C and C-N stretching of the pyridine ring, and C-Br stretching.

-

Nuclear Magnetic Resonance (NMR) Spectrum: The ¹H NMR and ¹³C NMR spectra are consistent with the chemical structure.[4] The proton NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants providing information about their relative positions.

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are provided below. These protocols are foundational for quality control and characterization in a laboratory setting.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[8]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 6-Bromo-2-hydroxypyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.

-

Measurement:

-

An initial rapid heating can be performed to determine an approximate melting point.

-

For an accurate measurement, the sample is heated at a slow, constant rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the expected melting point.[9][10]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10]

-

Solubility Determination

Understanding the solubility of 6-Bromo-2-hydroxypyridine is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, and a non-polar solvent like hexane.

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

The test solvent is added in small, incremental portions (e.g., 0.1 mL at a time) with vigorous shaking after each addition.[11]

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

-

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like 6-Bromo-2-hydroxypyridine.

Methodology:

-

Sample Preparation: A dilute solution of 6-Bromo-2-hydroxypyridine is prepared in a suitable volatile solvent (e.g., methanol or acetone). The concentration should be within the linear range of the detector.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used.[12]

-

Chromatographic Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

-

Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analyte from any impurities.

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.[13]

-

Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[14] For higher accuracy, a quantitative analysis using an internal or external standard can be performed.[15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the purity of a sample of 6-Bromo-2-hydroxypyridine using Gas Chromatography.

Caption: Workflow for Purity Determination by Gas Chromatography.

Logical Relationship Diagram

This diagram illustrates the relationship between the physical state of 6-Bromo-2-hydroxypyridine and its tautomeric forms, which is a key aspect of its chemical behavior.

Caption: Tautomeric Equilibrium of 6-Bromo-2-hydroxypyridine.

Applications in Research and Development

6-Bromo-2-hydroxypyridine is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Development: It serves as a key building block for the synthesis of various biologically active molecules. Its structure is found in compounds developed as anti-inflammatory and antimicrobial agents.[2] It is also utilized in the development of therapeutics targeting neurological disorders.[2]

-

Biochemical Research: This compound is employed in studies related to enzyme inhibition and receptor binding, which are fundamental to understanding biochemical pathways and identifying potential drug targets.[2]

-

Agrochemicals: It is used in the formulation of fungicides and herbicides.[2]

-

Material Science: 6-Bromo-2-hydroxypyridine is used in the development of new materials, such as polymers and coatings with enhanced thermal stability and chemical resistance.[2]

Safety and Handling

-

Storage: Store in a cool, dark, and dry place. Keep the container tightly sealed.[4] Room temperature storage is generally recommended.[2]

-

Handling: Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

This technical guide is intended to be a valuable resource for professionals working with 6-Bromo-2-hydroxypyridine. For further detailed information, consulting the primary literature and safety data sheets (SDS) is recommended.

References

- 1. 6-Bromo-2-hydroxypyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Bromo-6-hydroxypyridine [myskinrecipes.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. This compound CAS#: 27992-32-1 [m.chemicalbook.com]

- 7. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chm.uri.edu [chm.uri.edu]

- 9. mt.com [mt.com]

- 10. southalabama.edu [southalabama.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. iiste.org [iiste.org]

- 13. oshadhi.co.uk [oshadhi.co.uk]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

Solubility of 2-Bromo-6-hydroxypyridine in common organic solvents.

Solubility of 2-Bromo-6-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a scarcity of publicly available quantitative solubility data, this document provides a framework for understanding its solubility characteristics based on physicochemical principles. It includes a compilation of known physical properties and presents a generalized, detailed experimental protocol for determining solubility in common organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology required for their work with this compound.

Introduction

This compound is a heterocyclic building block whose utility in organic synthesis is significant, particularly in the development of novel therapeutic agents and agrochemicals.[1] Its unique structure, featuring both a halogen and a hydroxyl group on a pyridine ring, allows for diverse chemical modifications.[1] Understanding the solubility of this compound is a critical first step in reaction design, purification, formulation, and analytical method development.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular forces, such as hydrogen bonds, with the solvent.

2.1. Structural Analysis this compound exists in tautomeric equilibrium with 6-bromo-2(1H)-pyridinone. The presence of the electronegative bromine atom and the polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, imparts a polar character to the molecule. The pyridine ring itself contributes to the aromatic and weakly basic nature of the compound.

2.2. Expected Solubility Based on the "like dissolves like" principle, this compound is expected to exhibit the following solubility characteristics:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is reported to be soluble in methanol.[2][3] It is expected to be soluble in other polar protic solvents due to the potential for strong hydrogen bonding between the compound's hydroxyl group and the solvent molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents, which can accept hydrogen bonds and have high dielectric constants, facilitating the dissolution of polar molecules.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. For instance, it is used in extraction procedures with chloroform after acidification.[2][3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant mismatch in polarity between the polar solute and the non-polar solvent.

-

Aqueous Solubility: The compound is generally described as having low solubility in water.[4] However, its solubility is pH-dependent. In acidic solutions, the pyridine nitrogen can be protonated, and in basic solutions, the hydroxyl group can be deprotonated, both of which would increase aqueous solubility.

2.3. Physical Properties A summary of the known physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BrNO | [1] |

| Molecular Weight | 174.00 g/mol | [1] |

| Appearance | White to Light Yellow to Purple Powder or Crystals | [1] |

| Melting Point | 121-125 °C | [1][2] |

| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [1][2] |

| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 7.33 ± 0.10 | [2] |

Generalized Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Objective To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

3.2. Materials and Equipment

-

This compound (purity > 98%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed test tubes

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.3. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

-

Dilution: Quantitatively dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

3.4. Data Presentation Template Researchers can use the following table structure to report their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Toluene | 25 | HPLC | ||

| Hexane | 25 | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may be harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[6] Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] Store the compound in a cool, dry, dark place in a tightly sealed container.[2][7]

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, its molecular structure suggests good solubility in polar organic solvents and poor solubility in non-polar solvents. This guide provides a robust, generalized experimental protocol that enables researchers to systematically and accurately determine these values. The provided workflow and data templates offer a standardized approach to generating and reporting crucial solubility data, thereby supporting more efficient and informed drug development and chemical synthesis processes.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 27992-32-1 [chemicalbook.com]

- 3. This compound CAS#: 27992-32-1 [m.chemicalbook.com]

- 4. 2-Bromo-4-hydroxypyridine Supplier China | High Purity CAS 6306-24-1 | Specifications, Applications & Safety Data [pipzine-chem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 27992-32-1 [sigmaaldrich.com]

Spectroscopic data (NMR, Mass Spec, IR) for 2-Bromo-6-hydroxypyridine.

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-hydroxypyridine (CAS No. 27992-32-1), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics.

Introduction

This compound, also known as 6-bromo-2(1H)-pyridinone, is a substituted pyridine derivative. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This guide presents a summary of available data to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that specific experimental values may vary slightly depending on the solvent and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4-7.6 | t | ~8.0 | H4 |

| ~6.5-6.7 | d | ~8.0 | H3 |

| ~6.3-6.5 | d | ~8.0 | H5 |

| ~12.0-13.0 | br s | - | OH/NH |

Note: Predicted data is based on typical chemical shifts for similar pyridine derivatives. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~163 | C6 (C-OH) |

| ~142 | C2 (C-Br) |

| ~140 | C4 |

| ~115 | C5 |

| ~105 | C3 |

Note: Predicted data is based on typical chemical shifts for similar pyridine derivatives. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C₅H₄BrNO), the expected molecular weight is approximately 173.99 g/mol .

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 173/175 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) |

| 94 | [M - Br]⁺ |

| 66 | [M - Br - CO]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H and N-H stretching (due to tautomerism) |

| ~1650 | Strong | C=O stretching (from pyridinone tautomer) |

| ~1600, ~1560 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1150 | Medium | C-O stretching |

| Below 800 | Medium-Strong | C-H out-of-plane bending, C-Br stretching |

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Mass Spectrometry

Mass spectra are typically acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For GC-MS, the compound would be introduced into the instrument, ionized (commonly by electron impact), and the resulting ions separated and detected. PubChem indicates that one available mass spectrum was acquired using an Agilent Technologies 7820A GC-5977B MSD.[1]

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound can be visualized as follows:

References

In-Depth Technical Guide to 2-Bromo-6-hydroxypyridine: Safety, Handling, and Toxicity

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 2-Bromo-6-hydroxypyridine is a chemical that requires careful handling by trained personnel. All safety precautions should be strictly followed. It is crucial to consult the most recent Safety Data Sheet (SDS) from your supplier before use.

Chemical and Physical Properties

This compound, also known as 6-bromo-2(1H)-pyridinone, is a heterocyclic organic compound. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 27992-32-1[1][2] |

| Molecular Formula | C₅H₄BrNO[1][3] |

| Molecular Weight | 174.00 g/mol [1][3][4] |

| Appearance | White to light yellow to purple powder or crystals[4] |

| Melting Point | 121-125 °C[4] |

| Boiling Point | 336.6 ± 42.0 °C (Predicted)[4] |

| Density | 1.776 ± 0.06 g/cm³ (Predicted)[4] |

| IUPAC Name | 6-bromo-1H-pyridin-2-one[1][3] |

| Synonyms | 6-Bromo-2-pyridinol, 6-Bromo-2(1H)-pyridinone, 6-Bromo-2-pyridone |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][3] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning [1]

Safe Handling and Storage

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield.

-

Hand Protection: Chemically resistant gloves such as butyl rubber or nitrile rubber.

-

Body Protection: A chemical-resistant lab coat and, if necessary, an apron or full-body suit to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a fume hood. If the potential for inhalation of dust or vapors exists, a NIOSH-approved respirator with appropriate cartridges should be used.

Engineering Controls

-

All handling of this compound should be performed in a properly functioning chemical fume hood.

-

Emergency eyewash stations and safety showers must be readily accessible in the work area.

General Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Prevent contact with skin, eyes, and clothing.

-

Do not inhale dust or vapors.

-

Eating, drinking, and smoking are strictly prohibited in the handling area.

-

Ensure containers are tightly closed when not in use.

-

Wash hands thoroughly after handling the compound.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture absorption.[1]

-

Store away from direct sunlight and sources of ignition.[1]

-

Keep segregated from incompatible materials, particularly strong oxidizing agents.

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Remove the individual to fresh air. If breathing becomes difficult, administer oxygen. If breathing ceases, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, sealed container for disposal.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Toxicity Profile

Important Note: There is a lack of specific quantitative toxicological data, such as LD50 and LC50 values, for this compound in publicly available literature. The toxicological properties of this compound have not been fully investigated.[5] The information presented is based on GHS classifications and data from structurally similar compounds for hazard assessment by analogy.

Acute Toxicity

Based on its GHS classification, this compound is considered harmful if swallowed.[1][3] For the related compound, 2-bromopyridine, the oral LD50 in rats is 92 mg/kg, and the dermal LD50 in rabbits is 81.5 mg/kg, indicating significant toxicity.[6]

Irritation and Corrosivity

The compound is known to cause skin and serious eye irritation.[1][3] It may also cause respiratory irritation upon inhalation.[1][3]

Chronic Exposure, Carcinogenicity, and Mutagenicity

There is no available data on the long-term health effects of this compound, including its potential to cause cancer or genetic mutations.[5] For the related compound 2-bromo-6-ethoxypyridine, it is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[5]

The following diagram outlines a logical workflow for assessing the toxicological risk of a chemical, like this compound, for which there is limited available data.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2,6-dibromopyridine with a strong base.[2]

Materials:

-

2,6-dibromopyridine

-

Potassium tert-butoxide

-

tert-Butanol (redistilled)

-

Chloroform

-

3N Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,6-dibromopyridine, potassium tert-butoxide, and tert-butanol.

-

Heat the mixture to reflux and allow it to react overnight with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the tert-butanol under reduced pressure.

-

To the resulting residue, carefully add an ice-water mixture.

-

Extract the aqueous solution with chloroform to remove any unreacted 2,6-dibromopyridine.

-

Acidify the aqueous layer to a pH of approximately 2-3 using 3N hydrochloric acid.

-

Extract the acidified aqueous layer with chloroform.

-

Combine the organic extracts from the previous step, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the this compound product.

The following diagram visualizes the synthesis workflow.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the impact of this compound on cellular signaling pathways. Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with various analogs exhibiting a wide range of biological effects.[7] For instance, some pyridine-containing compounds have been investigated for their potential as anti-malarial agents.[7] The presence of the bromo and hydroxyl functional groups on the pyridine ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in areas such as central nervous system disorders and agrochemicals.[4][8] Further research, including biological screening and mechanistic studies, is required to elucidate any specific biological activities and effects on signaling pathways.

References

- 1. This compound | 27992-32-1 [sigmaaldrich.com]

- 2. This compound | 27992-32-1 [chemicalbook.com]

- 3. 6-Bromo-2-hydroxypyridine | C5H4BrNO | CID 820497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. capotchem.cn [capotchem.cn]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Potential Biological Activities of 2-Bromo-6-hydroxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among these, the 2-bromo-6-hydroxypyridine core represents a particularly interesting starting point for the development of novel therapeutic agents due to its versatile functional groups that allow for diverse chemical modifications. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Bromo-substituted pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected bromo-substituted pyridine derivatives against various cancer cell lines.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 1 | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa (Cervical Cancer) | 34.3 ± 2.6 | [1] |

| MCF-7 (Breast Cancer) | 50.18 ± 1.11 | [1] | ||

| 2 | 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | Huh7 (Liver Cancer) | 5.4 | [2][3] |

| 3 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [4] |

Signaling Pathways in Anticancer Activity

p53 and JNK Upregulation Pathway

Certain anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[4][5] Activation of p53 can lead to the transcription of p21, a cyclin-dependent kinase inhibitor that halts the cell cycle. Concurrently, the activation of the JNK pathway can trigger apoptosis.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB signaling pathways.[6] These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition can lead to reduced cancer cell viability.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. The presence of the bromo substituent is thought to enhance the antimicrobial potential of the pyridine scaffold.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bromo-substituted pyridine and related derivatives against various microbial strains.

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 4 | Alkyl Pyridinol with Bromine | Staphylococcus aureus (various strains) | 0.5 - 1 | [7] |

| 5 | C-2 and C-6 substituted pyridines | S. aureus, S. mutans, P. aeruginosa, C. albicans | 37.5 - 232 | [8] |

| 6 | Pyridoxine derivative | Planktonic S. aureus and S. epidermidis | 2 | [9] |

Enzyme Inhibition

The this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes, highlighting its potential in developing targeted therapies.

Quantitative Enzyme Inhibition Data

| Compound ID | Structure | Target Enzyme | IC50 | Reference |

| 1 | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Phosphodiesterase 3A (PDE3A) | 3.76 ± 1.03 nM | [1] |

| 7 | 2-Bromo-substituted-8-methyl-2,3-dihydro-1H-chromeno[3,2-c]pyridine | Monoamine Oxidase A (MAO-A) | ~1 µM | [10] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the core scaffold involves the reaction of 2,6-dibromopyridine with a suitable hydroxide source.

Example Protocol:

-

A mixture of 2,6-dibromopyridine (1 equivalent), potassium tert-butoxide (multiple equivalents), and tert-butanol is refluxed overnight.

-

After cooling, the solvent is removed under reduced pressure.

-

An ice-water mixture is added, and the aqueous layer is extracted with an organic solvent (e.g., chloroform) to remove unreacted starting material.

-

The aqueous layer is then acidified with an acid (e.g., 3N HCl) and extracted again with an organic solvent.

-

The combined organic phases are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield this compound.[11]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Chemical Reactions and Reactivity of 2-Bromo-6-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and a hydroxyl group at the 6-position, allows for a diverse range of chemical transformations. This dual functionality, coupled with the inherent electronic properties of the pyridine ring, makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. This technical guide provides a comprehensive overview of the core chemical reactions and reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its effective utilization.

Tautomerism: A Key Consideration

A crucial aspect of the reactivity of this compound is its existence in a tautomeric equilibrium with its corresponding pyridone form, 6-Bromo-2(1H)-pyridone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many common organic solvents, the pyridone tautomer is significantly populated, which has important implications for its reactivity, particularly in alkylation reactions where both N- and O-alkylation can occur.

Caption: Tautomeric equilibrium of this compound.

Key Chemical Reactions

The reactivity of this compound is dominated by transformations involving the bromo and hydroxyl/pyridone functionalities. These include a variety of palladium-catalyzed cross-coupling reactions at the C-Br bond and alkylation or other modifications at the hydroxyl or pyridone nitrogen/oxygen atom.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the synthesis of complex 2,6-disubstituted pyridine derivatives.[1]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position.[2]

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | THF/H₂O | 80 | 18 | 90 |

Note: Yields are representative for Suzuki couplings of similar 2-bromopyridine substrates and may require optimization for this compound.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4]

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 2-amino-6-hydroxypyridine derivatives, which are important pharmacophores.[5]

Quantitative Data for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |

| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 18 | 91 |

| 4 | Cyclohexylamine | [Pd(cinnamyl)Cl]₂ (1.5) | tBuXPhos (3) | LiHMDS | THF | 80 | 16 | 88 |

Note: Yields are representative for aminations of similar 2-bromopyridine substrates and may require optimization for this compound.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]

-

Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing 2-alkynyl-6-hydroxypyridines.

Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Derivatives

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 |

| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 88 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | DIPA | Dioxane | 90 | 10 | 75 |

Note: Yields are representative for Sonogashira couplings of similar 2-bromopyridine substrates and may require optimization for this compound.

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (4-10 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Reaction: Stir the mixture at room temperature or heat to 50-100 °C. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

-

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[7][8]

-

Stille Coupling: This involves the coupling of the aryl bromide with an organostannane reagent.[9]

Due to the versatility of these reactions, a wide array of functional groups can be introduced at the 2-position of the pyridine ring, making this compound a valuable precursor for creating diverse chemical libraries for drug discovery.

Reactions at the Hydroxyl/Pyridone Moiety

The hydroxyl group of this compound, or more accurately, the N-H of the tautomeric 6-bromo-2-pyridone, can undergo various reactions, most notably alkylation. The regioselectivity of these reactions (N- vs. O-alkylation) is a critical aspect to control.

The alkylation of 6-bromo-2-pyridone can lead to either N-alkylated or O-alkylated products. The outcome is highly dependent on the reaction conditions.

-

N-Alkylation: Generally favored under basic conditions using a polar aprotic solvent like DMF or DMSO. The use of bases like potassium carbonate or sodium hydride deprotonates the nitrogen, which then acts as the nucleophile.

-

O-Alkylation: Can be favored under specific conditions, for instance, using silver salts where the silver ion coordinates to the nitrogen, promoting attack from the oxygen. Mitsunobu conditions can also lead to O-alkylation, although mixtures are common.[10]

Quantitative Data for Alkylation of 2-Pyridone Derivatives

| Entry | Alkylating Agent | Base | Solvent | Product Ratio (N:O) | Total Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | >95:5 | 92 |

| 2 | Methyl iodide | NaH | THF | 90:10 | 88 |

| 3 | Ethyl bromoacetate | Cs₂CO₃ | Acetonitrile | >95:5 | 95 |

| 4 | Isopropyl bromide | K₂CO₃ | DMF | 70:30 | 65 |

Note: Data is representative for alkylation of similar 2-pyridone systems.

Detailed Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 equiv.).

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (1.1 equiv.).

-

Reaction: Heat the reaction to 60-80 °C and monitor by TLC.

-

Work-up: After completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Caption: Factors influencing N- vs. O-alkylation selectivity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of selective transformations at both the bromine and hydroxyl/pyridone functionalities makes it an ideal starting material for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing diverse substituents at the 2-position, while the nuanced reactivity of the pyridone tautomer allows for controlled alkylation. A thorough understanding of the reaction conditions and mechanistic pathways detailed in this guide will empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this important heterocyclic scaffold in their research endeavors.

References

- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for 2-Bromo-6-hydroxypyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-6-hydroxypyridine, a valuable building block in the development of pharmaceuticals and other functional organic molecules. This document details various starting materials, presents quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of the reaction pathways and workflows.

Introduction

This compound, and its tautomer 6-bromo-2(1H)-pyridone, is a key intermediate in organic synthesis. The presence of a bromine atom and a hydroxyl group on the pyridine ring offers versatile handles for a range of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further derivatization. This guide explores the most common and effective starting materials and methodologies for the preparation of this important compound.

Synthetic Pathways and Starting Materials

Several viable synthetic routes to this compound have been reported, each starting from a different precursor. The choice of a particular route may depend on the availability and cost of the starting material, desired scale, and safety considerations. The primary starting materials discussed are:

-

2,6-Dibromopyridine

-

2-Amino-6-hydroxypyridine

-

2-Bromo-6-methoxypyridine

-

2,6-Dihydroxypyridine

Synthesis from 2,6-Dibromopyridine

This is one of the most direct and high-yielding methods for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution where one of the bromine atoms is displaced by a hydroxyl group.

Reaction Pathway

A Technical Guide to 2-Bromo-6-hydroxypyridine: Synthesis, Suppliers, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-hydroxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its disubstituted pyridine core, featuring both a reactive bromine atom and a hydroxyl group, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its commercial availability, synthesis, key chemical properties, and its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and modulators of amyloid-β aggregation.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 97% to over 99%, with the compound being offered in quantities from milligrams to kilograms. Below is a summary of representative suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g[1] |

| ChemicalBook | 99% | Grams to Kilograms[2] |

| TCI Chemicals | >98.0% | 1 g, 5 g |

| CymitQuimica | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 50 g, 100 g, 500 g |

| Matrix Scientific | 95+% | 25 g |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 27992-32-1 | [1] |

| Molecular Formula | C₅H₄BrNO | [1] |

| Molecular Weight | 174.00 g/mol | [3] |

| Appearance | White to light yellow or purple powder/crystal | [4] |

| Melting Point | 121.0 to 125.0 °C | [4] |

| Boiling Point (Predicted) | 336.6 ± 42.0 °C | [4] |

| Density (Predicted) | 1.776 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa (Predicted) | 7.33 ± 0.10 | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Synthesis of this compound from 2,6-Dibromopyridine[2]

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

-

2,6-Dibromopyridine (17 mmol)

-

Potassium tert-butoxide (0.27 mol)

-

tert-Butanol (100 mL, redistilled)

-

Chloroform

-

3N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Ice-water mixture

Procedure:

-